molecular formula C20H16Br2N2O2 B11550373 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide

Cat. No.: B11550373
M. Wt: 476.2 g/mol
InChI Key: BPQLSAZYKGYZDE-FSJBWODESA-N
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Description

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a methoxy group, and a hydrazide functional group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide typically involves a multi-step processThe final step involves the formation of the hydrazide linkage through a condensation reaction between the aldehyde and hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to various biological responses. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide stands out due to its specific combination of bromine atoms and methoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H16Br2N2O2

Molecular Weight

476.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(4-bromonaphthalen-1-yl)acetamide

InChI

InChI=1S/C20H16Br2N2O2/c1-26-19-9-6-13(10-18(19)22)12-23-24-20(25)11-14-7-8-17(21)16-5-3-2-4-15(14)16/h2-10,12H,11H2,1H3,(H,24,25)/b23-12+

InChI Key

BPQLSAZYKGYZDE-FSJBWODESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)Br

Origin of Product

United States

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